molecular formula C9H10FN3O2 B8056624 3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide

3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide

Cat. No.: B8056624
M. Wt: 211.19 g/mol
InChI Key: VLVIIBOTKFMAIF-UHFFFAOYSA-N
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Description

Compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to ensure consistent quality and high yield. Industrial production may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • Compound “CID 342543”
  • Compound “CID 342544”
  • Compound “CID 342545”

Comparison: Compound “3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide” is unique in its structural features and reactivity compared to similar compounds. Its specific functional groups and molecular configuration contribute to its distinct chemical behavior and potential applications. While similar compounds may share some properties, “this compound” stands out due to its unique combination of characteristics.

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVIIBOTKFMAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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